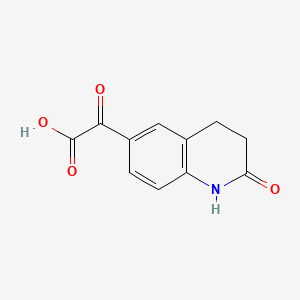

2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid” is a chemical compound with the CAS Number: 1152495-52-7 . It has a molecular weight of 219.2 . The IUPAC name for this compound is oxo(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO4/c13-9-4-2-6-5-7(10(14)11(15)16)1-3-8(6)12-9/h1,3,5H,2,4H2,(H,12,13)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .

Wissenschaftliche Forschungsanwendungen

Based on the information available, here is a comprehensive analysis of the scientific research applications of “2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid”, also known as “3,4-Dihydroquinoline-2-one 6-Oxoacetic Acid”:

Synthesis of Tetrahydropyrimidines

A study demonstrates a green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines through C–H functionalization of methyl arenes and in situ generation of urea from UHP in a solvent-free condition .

O-Acylation Reactions

The compound has been used in O-acylation reactions to synthesize derivatives such as 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate using a triethylamine-mediated reaction .

Inhibitors Against Acetylcholinesterase Enzyme

New derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

Wirkmechanismus

Target of Action

It is a derivative of 3,4-dihydro-2-quinolone, which is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects .

Mode of Action

It is used to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms . This suggests that it may interact with its targets by inhibiting their enzymatic activity, leading to a decrease in the production of nitric oxide.

Biochemical Pathways

Given its role as a precursor in the synthesis of inhibitors of human nitric oxide synthase isoforms , it can be inferred that it may affect the nitric oxide synthesis pathway.

Result of Action

As a precursor in the synthesis of inhibitors of human nitric oxide synthase isoforms , it can be inferred that its action may result in a decrease in the production of nitric oxide at the cellular level.

Eigenschaften

IUPAC Name |

2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-9-4-2-6-5-7(10(14)11(15)16)1-3-8(6)12-9/h1,3,5H,2,4H2,(H,12,13)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROBXYCNRXJCMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)

![4-[2-[2-Hydroxyethyl(Phenyl)amino]-2-Oxidanylidene-Ethyl]-~{n}-Oxidanyl-Benzamide](/img/structure/B565816.png)